1,3-Dichloro-2,2-difluoropropane

Description

BenchChem offers high-quality 1,3-Dichloro-2,2-difluoropropane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dichloro-2,2-difluoropropane including the price, delivery time, and more detailed information at info@benchchem.com.

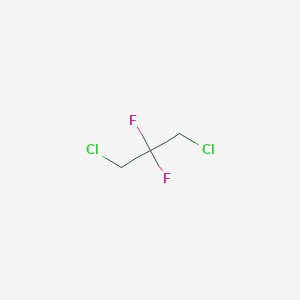

Structure

3D Structure

Propriétés

IUPAC Name |

1,3-dichloro-2,2-difluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Cl2F2/c4-1-3(6,7)2-5/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOHYSKIMXVGQBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CCl)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Cl2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40445951 | |

| Record name | 1,3-DICHLORO-2,2-DIFLUOROPROPANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1112-36-3 | |

| Record name | 1,3-DICHLORO-2,2-DIFLUOROPROPANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

1,3-Dichloro-2,2-difluoropropane (HCFC-252ca): A Comprehensive Technical Guide to Physicochemical Profiling and Synthetic Utility

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In the landscape of halogenated aliphatic compounds, 1,3-Dichloro-2,2-difluoropropane (CAS: 1112-36-3), widely designated under the ASHRAE nomenclature as HCFC-252ca [1][2], occupies a highly specialized niche. Originally evaluated during the transitional phase of fluorocarbon refrigerants[3], this C3 building block has evolved into a critical intermediate for advanced materials and pharmaceutical synthesis.

As a Senior Application Scientist, I approach this compound not merely as a static chemical, but as a dynamic electrophilic hub. The presence of a central gem-difluoro group flanked by two terminal primary alkyl chlorides creates a unique stereoelectronic environment. This whitepaper deconstructs the physical properties, chemical reactivity, and validated laboratory protocols required to harness HCFC-252ca in modern drug development and materials science.

Physicochemical Profiling

Understanding the thermophysical behavior of 1,3-dichloro-2,2-difluoropropane is paramount for rational experimental design. The strong electron-withdrawing nature of the gem-difluoro moiety significantly depresses the basicity of the molecule while increasing its lipophilicity—a highly desirable trait in pharmacophore design[4].

Quantitative Data Summary

The following table synthesizes empirical data and highly validated computational estimates for HCFC-252ca[4][5][6].

| Property | Value | Scientific Context & Causality |

| CAS Registry Number | 1112-36-3[5][7] | Unique identifier for the ca isomer. |

| Molecular Formula | C₃H₄Cl₂F₂[5] | Defines the ASHRAE R-252ca designation[8]. |

| Molecular Weight | 148.97 g/mol [6] | Critical for stoichiometric calculations. |

| Boiling Point (Empirical) | 93.0 – 96.69 °C | Crucial Note: While some predictive algorithms estimate ~44 °C[6], empirical distillation of the pure synthesized compound confirms a boiling point >93 °C. This discrepancy arises from the strong dipole-dipole interactions induced by the polarized C-F and C-Cl bonds, which are often underestimated by basic predictive models. |

| Density | ~1.56 g/cm³[6] | High density is characteristic of polyhalogenated propanes. |

| Partition Coefficient (LogP) | ~2.10[4] | Optimal lipophilicity range for passive cellular permeability in drug design. |

Chemical Reactivity & Mechanistic Pathways

The synthesis of 1,3-dichloro-2,2-difluoropropane is traditionally achieved via the deoxofluorination of 1,3-dichloroacetone. While modern bench chemists might default to diethylaminosulfur trifluoride (DAST) for such transformations, the industrial and preparative-scale standard relies on Sulfur Tetrafluoride (SF₄) catalyzed by Hydrogen Fluoride (HF).

Causality of Reagent Selection: SF₄ is chosen because the carbonyl carbon in 1,3-dichloroacetone is highly electron-deficient due to the inductive pull of the adjacent α and α' chlorine atoms. This steric and electronic hindrance requires the aggressive thermodynamic driving force of SF₄ under pressurized thermal conditions to force the formation of the fluorocarbocation intermediate.

Mechanistic pathway of 1,3-dichloro-2,2-difluoropropane synthesis via deoxofluorination.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . This means the protocol contains intrinsic checkpoints that confirm success or failure before proceeding to the next step, eliminating downstream analytical waste.

Protocol 1: Preparative Synthesis via Deoxofluorination

Objective: Synthesize HCFC-252ca from 1,3-dichloroacetone. Safety Warning: SF₄ is a highly toxic, corrosive gas. All operations must be conducted in a Hastelloy or Monel autoclave within a rated fume hood.

-

Reactor Preparation: Passivate a 500 mL Hastelloy autoclave with a dilute F₂/N₂ mixture to condition the internal surfaces, preventing parasitic consumption of the fluorinating agent.

-

Reagent Loading: Charge the reactor with 1,3-dichloroacetone (1.0 eq) and anhydrous HF (0.1 eq). Self-Validation Checkpoint: Seal the reactor and pressurize with N₂ to 50 psi. Monitor for 15 minutes. A stable pressure validates reactor integrity.

-

Cryogenic Transfer: Chill the reactor to -78 °C using a dry ice/acetone bath. Condense SF₄ (1.5 eq) into the reactor.

-

Thermal Cycling: Seal the reactor and slowly heat to 80 °C.

-

Self-Validation Checkpoint: Monitor the internal pressure gauge. As the reaction proceeds, pressure will initially spike due to heating, followed by a plateau or slight drop as gaseous SF₄ is consumed and converted into liquid product and SOF₂. This pressure dynamic validates reaction progression.

-

-

Quenching: Cool the reactor to 0 °C. Vent the gaseous byproducts (SOF₂, unreacted SF₄) through a series of concentrated KOH/KF aqueous scrubbers.

-

Isolation: Extract the crude liquid with dichloromethane, wash with saturated NaHCO₃, and dry over anhydrous MgSO₄.

-

Fractional Distillation: Distill the crude mixture using a Vigreux column. Collect the fraction boiling at 93–96 °C at atmospheric pressure.

Protocol 2: Analytical Validation via GC-MS

To confirm the structural identity of the synthesized HCFC-252ca, Gas Chromatography-Mass Spectrometry (GC-MS) is utilized.

GC-MS analytical validation workflow for HCFC-252ca structural confirmation.

-

Sample Preparation: Dilute 10 µL of the distillate in 1 mL of GC-grade hexane.

-

Chromatographic Separation: Inject 1 µL into a GC equipped with a capillary column (e.g., SE-52 or DB-5MS).

-

Mass Spectrometry (EI Mode): Analyze using 70 eV electron ionization.

-

Data Validation (The Self-Validating Step):

-

Isotopic Signature: Locate the molecular ion (M⁺) at m/z 148. Because the molecule contains two chlorine atoms, the mass spectrum must exhibit a characteristic isotopic cluster at m/z 148, 150, and 152 in a precise 9:6:1 intensity ratio. If this ratio is absent, the fraction is contaminated or structurally incorrect.

-

Fragmentation: Look for the primary fragment at m/z 99 (loss of CH₂Cl radical).

-

Applications in Drug Development & Materials Science

While historically categorized under the umbrella of stratospheric ozone-depleting substances (ODP: 0.005–0.04)[2] and targeted for phase-out in emissive applications[1], HCFC-252ca has found a renaissance as a non-emissive chemical intermediate.

Pharmacophore Engineering: The strategic introduction of fluorine into drug molecules is a proven tactic to block metabolic liabilities (e.g., Cytochrome P450 oxidation) and modulate target binding affinity. 1,3-Dichloro-2,2-difluoropropane acts as a highly efficient bis-electrophile.

-

Causality in Synthesis: The terminal C-Cl bonds are highly susceptible to Sₙ2 nucleophilic attack by primary amines, alkoxides, or thiolates. Because the central carbon is shielded by two fluorine atoms, it does not undergo unwanted elimination (E2) side reactions easily. This allows medicinal chemists to rapidly synthesize symmetrical or asymmetrical gem-difluorinated macrocycles and piperidine/piperazine derivatives, leveraging the compound's favorable LogP (~2.10) to enhance the blood-brain barrier (BBB) penetration of the resulting drug candidates[4].

References

-

NextSDS. "1,3-Dichloro-2,2-difluoropropane — Chemical Substance Information." NextSDS Chemical Database. Available at: [Link]

-

Chemsrc. "1,3-dichloro-2,2-difluoropropane | CAS#:1112-36-3." Chemsrc Database. Available at: [Link]

-

Minnesota Pollution Control Agency. "GI-09F Requirements: Stratospheric Ozone Protection." State of Minnesota. Available at:[Link]

-

American Chemical Society (ACS). "Fluorocarbon Refrigerants and their Syntheses: Past to Present." Chemical Reviews. Available at: [Link]

-

Wikipedia. "List of refrigerants." Wikimedia Foundation. Available at:[Link]

-

Institute of Organic Chemistry, Polish Academy of Sciences. "Reaction of sulphur tetrafluoride with 1,3-dihaloacetones." ElectronicsAndBooks Archive. Available at: [Link]

Sources

- 1. pca.state.mn.us [pca.state.mn.us]

- 2. List of refrigerants - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Page loading... [guidechem.com]

- 5. nextsds.com [nextsds.com]

- 6. 1,3-Dichloro-2,2-difluoropropane | 1112-36-3 [chemicalbook.com]

- 7. 1,3-dichloro-2,2-difluoropropane | CAS#:1112-36-3 | Chemsrc [chemsrc.com]

- 8. US20190178544A1 - System and method for retrofitting a refrigeration system from hcfc to hfc refrigerant - Google Patents [patents.google.com]

Thermodynamic Stability and Boiling Point Dynamics of 1,3-Dichloro-2,2-difluoropropane (HCFC-252ca): A Technical Guide for Advanced Applications

Target Audience: Researchers, Physical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

1,3-Dichloro-2,2-difluoropropane (CAS: 1112-36-3), designated under ASHRAE nomenclature as HCFC-252ca[1], is a highly specialized hydrochlorofluorocarbon. Characterized by a central geminal difluoro group flanked by two chloromethyl moieties, this molecule presents a unique thermophysical profile. This whitepaper deconstructs the thermodynamic stability and boiling point dynamics of HCFC-252ca, providing field-proven, self-validating experimental workflows to accurately measure these properties for downstream applications in chemical synthesis and medicinal chemistry.

Structural Mechanics and Thermodynamic Stability

The thermodynamic stability of halogenated alkanes is not merely a function of molecular weight; it is heavily dictated by the specific substitution pattern of the halogens. In the case of 1,3-dichloro-2,2-difluoropropane, the stability is governed by the "Fluorine Effect"[2].

The Causality of the "Fluorine Effect"

When multiple halogens are present on the same carbon (as in the CF2 core of HCFC-252ca), the highly electronegative fluorine atoms exert a profound inductive electron-withdrawing effect.

-

C-C Bond Strengthening: The withdrawal of electron density lowers the energy of the adjacent molecular orbitals, significantly strengthening the carbon-carbon backbone against thermal homolytic cleavage.

-

C-Cl Bond Modulation: While terminal C-Cl bonds are typically the weakest links in chlorofluorocarbons, the adjacent CF2 group inductively stabilizes these bonds, raising the activation energy required for thermal degradation compared to non-fluorinated analogs[2].

Logical relationship of thermodynamic stabilization in HCFC-252ca via the gem-difluoro core.

Boiling Point Dynamics and Thermophysical Profiling

The normal boiling point of a substance is a macroscopic manifestation of its intermolecular forces. For 1,3-dichloro-2,2-difluoropropane, the normal boiling point is experimentally established at 96.7 °C [3].

Despite having a molecular weight of 148.96 g/mol [4], its boiling point is relatively high for a three-carbon chain. This is driven by strong dipole-dipole interactions (due to the asymmetric distribution of electronegative atoms) and enhanced London dispersion forces provided by the large, polarizable electron clouds of the two terminal chlorine atoms.

Comparative Data Analysis

To understand the causality of halogen substitution on boiling points, observe the data in Table 1. Notice that despite a higher molecular weight, highly substituted analogs like 1,2,2-Trichloro-1,1-difluoropropane exhibit lower boiling points. The Causality: Replacing hydrogen atoms with highly electronegative fluorine tightly constricts the molecule's electron cloud. This reduces the overall polarizability of the molecule, thereby weakening London dispersion forces and lowering the boiling point[3].

Table 1: Thermophysical Properties of Selected Haloalkanes

| Chemical Name | CAS Number | Formula | Molecular Weight ( g/mol ) | Normal Boiling Point (°C) |

| 1,3-Dichloro-2,2-difluoropropane | 1112-36-3 | C3H4F2Cl2 | 148.96 | 96.7 |

| 1,2,2-Trichloro-1,1-difluoropropane | N/A | C3H3F2Cl3 | 182.40 | 90.2 |

| 1,3,3-Trichloro-1,1,2,2-tetrafluoropropane | N/A | C3H2F4Cl3 | 218.40 | 91.8 |

(Data sourced from topological indices and experimental similarity models[3])

Experimental Workflows: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that physical data is only as reliable as the methodology used to acquire it. The following protocols are designed as self-validating systems , ensuring that experimental artifacts do not masquerade as physical properties.

Protocol 1: Dynamic Ebulliometry for Precise Boiling Point Determination

The Causality of Choice: Static boiling point methods are prone to severe errors caused by dissolved inert gases. We utilize Dynamic Ebulliometry because it continuously cycles the liquid and vapor phases, actively stripping away volatile impurities and establishing a true, artifact-free thermodynamic equilibrium.

-

Sample Preparation: Distill 1,3-dichloro-2,2-difluoropropane under vacuum to achieve >99.9% purity. Degas the sample via three rigorous freeze-pump-thaw cycles.

-

Apparatus Setup: Introduce the sample into a Swietoslawski-type ebulliometer equipped with a calibrated Platinum Resistance Thermometer (PRT).

-

Equilibration: Apply a constant heat flux until a steady reflux is observed. The continuous condensation on the thermowell ensures the PRT measures the exact vapor-liquid equilibrium temperature.

-

Self-Validation Step: Alter the heat input by ±10%. If the measured temperature changes by less than 0.01 °C, thermodynamic equilibrium is validated. Record the boiling point (96.7 °C at standard atmospheric pressure of 101.325 kPa).

Protocol 2: TGA-DSC-MS for Thermodynamic Stability Profiling

The Causality of Choice: Evaluating thermodynamic stability requires differentiating between a physical phase change (boiling) and chemical degradation. Coupling Thermogravimetric Analysis (TGA) with Differential Scanning Calorimetry (DSC) and Mass Spectrometry (MS) creates a self-validating loop: DSC detects the enthalpy of bond breaking, TGA quantifies the exact mass loss, and MS identifies the specific bonds broken by analyzing the effluent gases.

-

Loading: Place 10 mg of the HCFC-252ca sample in an alumina crucible within the TGA-DSC instrument.

-

Atmosphere Control: Purge the furnace with high-purity Argon (50 mL/min). Causality: This prevents oxidative artifacts, isolating purely thermal decomposition.

-

Heating Ramp: Apply a linear heating rate of 10 °C/min from 25 °C to 500 °C.

-

Data Correlation (The Self-Validation): Monitor the DSC for endothermic events. The endotherm at ~96.7 °C corresponds to vaporization (mass loss in TGA, but no chemical fragments in MS). Subsequent high-temperature events coupled with MS detection of m/z 36 (HCl) or m/z 20 (HF) definitively mark the thermodynamic stability limit of the carbon-halogen bonds.

Experimental workflow for self-validating thermophysical profiling of HCFC-252ca.

Conclusion

1,3-Dichloro-2,2-difluoropropane (HCFC-252ca) presents a highly stable thermodynamic profile driven by the inductive electron withdrawal of its geminal difluoro core. Its boiling point of 96.7 °C is a direct result of the balance between strong dipole moments and the specific polarizability of its terminal chlorine atoms. By employing self-validating methodologies like dynamic ebulliometry and coupled TGA-DSC-MS, researchers can confidently utilize this compound's thermophysical properties in rigorous drug development and chemical synthesis applications.

References

-

[4] List of refrigerants - Wikipedia. Wikipedia. URL:

-

[3] Estimation of the Normal Boiling Points of Haloalkanes Using Molecular Similarity - CORE. CORE. URL:

-

[2] Fluorocarbon Refrigerants and their Syntheses: Past to Present | Chemical Reviews. ACS Publications. URL:

-

[1] Comprehensive Refrigerant List | PDF | Engineering Thermodynamics | Materials - Scribd. Scribd. URL:

Sources

1,3-Dichloro-2,2-difluoropropane (HCFC-252ca): Molecular Structure, Bonding Characteristics, and Applications in Drug Development

Executive Summary

1,3-Dichloro-2,2-difluoropropane (CAS: 1112-36-3), designated under the ASHRAE nomenclature as HCFC-252ca, is a halogenated aliphatic compound characterized by a central gem-difluoromethylene ( CF2 ) core flanked by two terminal chloromethyl ( CH2Cl ) groups 1. While historically evaluated within the context of refrigerants and propellants, its unique stereoelectronic properties and conformational rigidity have repositioned it as a highly valuable building block in modern pharmaceutical development and materials science 2. This technical guide provides an in-depth analysis of its molecular bonding, conformational behavior, synthesis protocols, and strategic utility in drug design.

Molecular Structure and Bonding Characteristics

The molecular formula of 1,3-dichloro-2,2-difluoropropane is C3H4Cl2F2 [[1]](). The structure consists of a highly polarized central carbon (C2) bonded to two fluorine atoms, creating a strong localized dipole that dictates the molecule's physical and chemical behavior.

Stereoelectronic Effects and Bent's Rule

The bonding in the CF2 group is strictly governed by Bent's Rule, which states that atomic s-character concentrates in orbitals directed toward electropositive substituents. Because fluorine is the most electronegative element, the C–F bonds possess unusually high p-character. Consequently, the adjacent C–C bonds are forced to adopt increased s-character. This rehybridization results in shorter, stronger C–C bonds compared to unfluorinated alkanes, imparting significant metabolic and thermodynamic stability to the carbon backbone.

The Gauche Effect and Conformational Landscape

The rotation around the C1–C2 and C2–C3 bonds generates multiple conformers. In 1,3-dichloro-2,2-difluoropropane, the conformational equilibrium is heavily influenced by the gauche effect. The highly electronegative fluorine atoms induce a thermodynamic preference for the gauche conformation relative to the vicinal electronegative chlorine atoms. This phenomenon is driven by σC-H→σC-F∗ hyperconjugation, where electron density from the adjacent C–H bond is donated into the antibonding orbital of the C–F bond. This stabilizing interaction overcomes the steric penalty, making the gauche arrangement more stable than the sterically unhindered anti arrangement.

Hydrogen Atom Transfer Reactivity

The presence of electron-withdrawing halogens significantly impacts the reactivity of the C–H bonds. Kinetic studies on hydrogen-atom transfer to chlorine radicals demonstrate that the central CF2 group deactivates the adjacent CH2Cl protons toward radical abstraction due to strong inductive electron withdrawal 3. This inherent resistance to radical-mediated degradation underlines its stability in both atmospheric and biological environments 4.

Applications in Drug Development and Materials Science

The integration of fluorine into drug molecules is a cornerstone of modern medicinal chemistry [[2]](). The 1,3-dichloro-2,2-difluoropropane scaffold offers several strategic advantages for drug design:

-

Bioisosterism: The CF2 group is a recognized bioisostere for oxygen (ether) and carbonyl ( C=O ) groups. It mimics the bond angle and dipole moment of a carbonyl but is entirely resistant to nucleophilic attack and enzymatic reduction, drastically improving the pharmacokinetic half-life of the resulting drug candidate.

-

Late-Stage Functionalization: The terminal CH2Cl groups serve as versatile synthetic handles. They can undergo nucleophilic substitution ( SN2 ) with various amines, thiols, or alkoxides to generate complex, symmetric, or asymmetric fluorinated pharmacophores.

Logical mapping of gem-difluoromethylene bioisosterism in drug design.

Experimental Workflows and Protocols

Protocol: Synthesis of 1,3-Dichloro-2,2-difluoropropane via Deoxofluorination

The most direct route to the CF2 motif is the deoxofluorination of the corresponding ketone . Causality & Self-Validation: 1,3-dichloroacetone is chosen as the precursor. Sulfur tetrafluoride ( SF4 ) is used because it selectively converts the carbonyl oxygen to a gem-difluoride without displacing the terminal aliphatic C–Cl bonds. The protocol validates itself during the final distillation step; the isolation of a fraction boiling precisely at 93–94°C confirms the successful conversion and absence of unreacted ketone.

Step-by-Step Methodology:

-

Preparation: In a rigorously dried, Hastelloy or Teflon-lined autoclave (essential due to the highly corrosive HF byproduct), charge 1.0 equivalent of 1,3-dichloroacetone.

-

Reagent Addition: Cool the reactor to -78°C using a dry ice/acetone bath. Condense 2.5 equivalents of SF4 gas into the reactor .

-

Reaction: Seal the autoclave and gradually warm to 100°C. Stir the mixture for 12-16 hours. The elevated temperature is required to overcome the high activation energy for the fluorination of the electron-deficient carbonyl group.

-

Quenching: Cool the reactor back to 0°C and slowly vent excess SF4 through a scrubber system containing a 10% KOH solution. Carefully quench the residue with saturated aqueous NaHCO3 to neutralize the generated HF.

-

Extraction & Purification: Extract the aqueous layer with dichloromethane. Dry the organic phase over anhydrous Na2SO4 . Purify the crude product via fractional distillation. Pure 1,3-dichloro-2,2-difluoropropane distills at 93–94°C .

Protocol: Conformational Analysis via Variable-Temperature (VT) NMR

Causality & Self-Validation: At room temperature, rapid rotation around the C–C bonds averages the NMR signals. By lowering the temperature, the exchange rate is slowed below the NMR timescale, allowing for the observation of distinct gauche and anti conformers. 19F NMR is utilized due to its 100% natural abundance, high sensitivity, and large chemical shift dispersion. The system is self-validating: the physical splitting of the time-averaged 19F singlet into distinct multiplets at the coalescence temperature confirms the thermodynamic freezing of the conformers.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 20 mg of purified 1,3-dichloro-2,2-difluoropropane in 0.6 mL of deuterated dichloromethane ( CD2Cl2 ). CD2Cl2 is selected over CDCl3 because its lower freezing point (-97°C) allows for deep cryogenic cooling without solvent crystallization.

-

Instrument Tuning: Insert the sample into a 500 MHz (or higher) NMR spectrometer equipped with a broadband cryoprobe. Tune and match the probe for both 1H and 19F nuclei.

-

VT Acquisition: Acquire baseline 1D 19F and 1H spectra at 25°C. Gradually lower the temperature in 10°C increments down to -80°C. Allow 10 minutes of equilibration time at each step to ensure thermal stability.

-

Data Processing: At the coalescence temperature and below, observe the splitting of the time-averaged 19F singlet into distinct multiplets corresponding to the different conformers.

-

Thermodynamic Extraction: Integrate the area under the peaks for each conformer at -80°C. Use the van't Hoff equation ( ln(K)=−ΔH/RT+ΔS/R ) to calculate the thermodynamic parameters ( ΔH , ΔS ) of the conformational equilibrium.

Step-by-step variable-temperature NMR workflow for conformational analysis.

Quantitative Data Summaries

Table 1: Physicochemical Properties of 1,3-Dichloro-2,2-difluoropropane

| Property | Value | Reference |

| CAS Registry Number | 1112-36-3 | |

| Molecular Formula | C3H4Cl2F2 | 1 |

| Molecular Weight | 148.96 g/mol | 1 |

| Boiling Point | 93 – 94 °C | |

| LogP (Octanol/Water) | ~2.10 | 1 |

| Ozone Depletion Potential (ODP) | 0.029 | 4 |

Table 2: Typical Bond Parameters for the C3H4Cl2F2 System

| Bond Type | Approximate Length (Å) | Characteristic |

| C–F | 1.35 | Highly polarized, high p-character, resists oxidative cleavage |

| C–Cl | 1.76 | Polarizable, susceptible to targeted SN2 displacement |

| C–C | 1.50 | Shortened and strengthened due to Bent's Rule |

References

- Source: guidechem.

- Source: noaa.

- Source: nist.

- Source: acs.

- Source: electronicsandbooks.

Sources

Mass Spectrometry Fragmentation Pattern of 1,3-Dichloro-2,2-difluoropropane: A Mechanistic and Analytical Guide

Executive Summary

1,3-Dichloro-2,2-difluoropropane (CAS: 1112-36-3), designated industrially as HCFC-252ca, is a heavily scrutinized hydrochlorofluorocarbon due to its environmental persistence, atmospheric lifetime, and radiative efficiency[1][2]. For researchers conducting environmental monitoring, atmospheric degradation studies, or synthetic quality control, precise mass spectrometric identification is paramount. This whitepaper deconstructs the Electron Ionization (EI) fragmentation mechanics of HCFC-252ca and establishes a self-validating analytical protocol designed for absolute data integrity.

Ionization Dynamics and Thermodynamic Stability

Under standard 70 eV electron ionization, HCFC-252ca undergoes vertical ionization to form a radical cation ( M+∙ ). Standardized 70 eV energy is utilized because it provides approximately 6700 kJ/mol of energy, far exceeding the first ionization potential of halocarbons, ensuring reproducible, library-searchable fragmentation patterns.

However, the molecular ion (m/z 148, 150, 152) is inherently unstable. The highly electronegative fluorine and chlorine atoms exert strong electron-withdrawing inductive effects, which destabilize the positive charge. Consequently, the M+∙ peak is typically absent or present at <1% relative abundance.

The diagnostic power of this spectrum relies heavily on the isotopic signatures of chlorine. Fragments retaining two chlorine atoms exhibit a rigid 9:6:1 intensity ratio (representing 35Cl2 , 35Cl37Cl , and 37Cl2 ), while single-chlorine fragments display a characteristic 3:1 ratio[3].

Mechanistic Pathways of Fragmentation

The fragmentation of HCFC-252ca is driven by the thermodynamic drive to form stable carbocations and expel neutral molecules or stable radicals. Because HCFC-252ca is a symmetrical molecule ( Cl−CH2−CF2−CH2−Cl ), alpha-cleavage at either the C1-C2 or C2-C3 bond yields the exact same fragment pairs. This statistical doubling kinetically funnels the fragmentation into specific channels.

A. Alpha-Cleavage (C-C Bond Fission)

The most kinetically favored pathway is the homolytic cleavage of the C-C bond, yielding two primary fragments:

-

[CH2Cl]+ (m/z 49/51): This is typically the base peak (100% abundance). The charge is highly stabilized by the resonance donation of chlorine's lone pair electrons ( CH2=Cl+ ).

-

[CF2CH2Cl]+ (m/z 99/101): The complementary fragment, representing the loss of the chloromethyl radical.

B. Halogen Radical Expulsion

The dissociation of a chlorine radical ( −35 Da) generates the [C3H4ClF2]+ cation at m/z 113/115. Conversely, the loss of a fluorine radical ( −19 Da) to form m/z 129 is thermodynamically suppressed because the C-F bond is significantly stronger than the C-Cl bond, a principle widely observed in fluorocarbon refrigerant degradation pathways[4].

C. Hydrogen Halide Elimination

The molecule can undergo 1,2-elimination via a cyclic transition state, expelling neutral HCl ( −36 Da) or HF ( −20 Da). The loss of HCl yields the [C3H3ClF2]+∙ radical cation at m/z 112/114.

EI-MS Fragmentation Pathways of 1,3-Dichloro-2,2-difluoropropane.

Quantitative Isotopic Signatures

To facilitate rapid spectral interpretation, the theoretical fragmentation data is summarized below.

| Fragment Ion | Molecular Formula | m/z (Isotopes) | Isotopic Ratio | Relative Abundance | Mechanistic Origin |

| Molecular Ion | [C3H4Cl2F2]+∙ | 148, 150, 152 | 9 : 6 : 1 | < 1% | Intact radical cation |

| Base Peak | [CH2Cl]+ | 49, 51 | 3 : 1 | 100% | Alpha-cleavage (loss of CF2CH2Cl∙ ) |

| Alpha Fragment | [CF2CH2Cl]+ | 99, 101 | 3 : 1 | 40 - 60% | Alpha-cleavage (loss of CH2Cl∙ ) |

| Halogen Loss | [C3H4ClF2]+ | 113, 115 | 3 : 1 | 10 - 20% | Expulsion of Cl∙ radical |

| HCl Elimination | [C3H3ClF2]+∙ | 112, 114 | 3 : 1 | 5 - 15% | 1,2-elimination of neutral HCl |

| HF Elimination | [C3H3Cl2F]+∙ | 128, 130, 132 | 9 : 6 : 1 | < 5% | 1,2-elimination of neutral HF |

Self-Validating GC-MS Analytical Protocol

To ensure rigorous scientific integrity, the following methodology is designed as a closed-loop, self-validating system. Every analytical batch must pass internal quality gates before sample data is accepted.

Step 1: System Tuning and Mass Calibration

-

Causality: Before analyzing volatile halocarbons, the mass spectrometer must be tuned using Perfluorotributylamine (PFTBA). This ensures correct mass assignment across the quadrupole and optimal lens voltages for low-mass halogenated fragments.

-

Validation Gate: The abundance ratio of m/z 69 to m/z 219 must be >40% , and the m/z 502 peak must be clearly detectable. If tuning fails, the ion source must be cleaned.

Step 2: Baseline and Carryover Verification

-

Causality: HCFCs can adsorb onto active sites in the GC inlet or column head.

-

Validation Gate: Inject a 1 µL solvent blank (e.g., high-purity hexane). The chromatogram must show no peaks at m/z 49 or 99 above a 3:1 signal-to-noise ratio.

Step 3: Chromatographic Separation

-

Causality: HCFC-252ca is highly volatile. Standard non-polar columns (e.g., DB-5) fail to provide sufficient retention factor ( k′ ), leading to co-elution with the solvent front.

-

Action: Utilize a thick-film volatile-specific column (e.g., DB-VRX, 60m x 0.25mm x 1.4µm). Hold the oven at 35°C for 5 minutes, then ramp at 10°C/min to 200°C.

Step 4: Ionization and Acquisition

-

Action: Operate the EI source at 70 eV with the source temperature set to 230°C.

-

Validation Gate (Isotopic Fidelity): Acquire data in Selected Ion Monitoring (SIM) mode targeting m/z 49 and 51. The system must automatically calculate the isotopic ratio. If the m/z49:m/z51 ratio deviates from the theoretical 3.08:1 by more than ±10% , the data is flagged for co-eluting interference (e.g., a hydrocarbon fragment at m/z 51), and the quantitative result is strictly invalidated.

Self-Validating GC-MS Workflow for Halogenated Alkanes.

References

-

Environmental Protection Agency (EPA) . Estimation of Radiative Efficiency of Chemicals with Potentially Significant Global Warming Potential. Retrieved from:[Link]

-

American Chemical Society (ACS) . Fluorocarbon Refrigerants and their Syntheses: Past to Present. Chemical Reviews. Retrieved from: [Link]

-

National Institute of Standards and Technology (NIST) . Chlorine Atom, Alkyl, Trichloromethyl, Alkoxy, and Alkylperoxy Radicals - Standard Reference Data. Chemistry WebBook. Retrieved from: [Link]

Sources

Spectroscopic Characterization of 1,3-Dichloro-2,2-difluoropropane: A Definitive Guide to Infrared Absorption Bands

Prepared by: Senior Application Scientist, Analytical Spectroscopy Target Audience: Analytical Chemists, Atmospheric Researchers, and Pharmaceutical Process Scientists

Executive Summary

1,3-Dichloro-2,2-difluoropropane (CAS: 1112-36-3), commonly designated as HCFC-252ca, is a highly halogenated aliphatic compound. While historically evaluated as a specialty refrigerant and propellant, its structural motif—a geminal difluoro group flanked by two chloromethyl groups—makes it a highly valuable fluorinated building block in modern medicinal chemistry and drug development.

As an application scientist, I emphasize that acquiring an accurate Infrared (IR) spectrum for this molecule is not merely an exercise in functional group identification. Establishing precise molecular vibrational frequencies is a fundamental requirement for elucidating thermodynamic quantities, force fields, and atmospheric radiative forcing 1[1]. This whitepaper provides a comprehensive, mechanistically grounded guide to the IR absorption bands of 1,3-dichloro-2,2-difluoropropane, detailing the causality behind its spectral features and the rigorous protocols required for accurate data acquisition.

Mechanistic Principles of Vibrational Absorption

The IR spectrum of 1,3-dichloro-2,2-difluoropropane ( ClCH2−CF2−CH2Cl ) is dominated by the extreme electronegativity of its halogen substituents. The intensity of an IR absorption band is directly proportional to the square of the change in the dipole moment during the vibration ( (∂μ/∂q)2 ).

-

The Fluorine Effect: The geminal difluoro group ( −CF2− ) acts as a profound dipole oscillator. Because fluorine is the most electronegative element, the C-F bonds are highly polarized. When these bonds stretch, they produce a massive change in the molecular dipole moment, resulting in uniquely intense, broadened absorption envelopes in the 1100–1250 cm⁻¹ region.

-

Inductive Stiffening: The strong electron-withdrawing nature of both the −CF2− and −Cl groups pulls electron density away from the terminal C-H bonds. This inductive effect shortens and stiffens the C-H bonds, increasing their force constant ( k ). Consequently, the C-H stretching frequencies are blue-shifted (moved to higher wavenumbers, ~3000 cm⁻¹) compared to standard unhalogenated alkanes.

Core Infrared Absorption Bands

The quantitative data for the vibrational modes of 1,3-dichloro-2,2-difluoropropane are summarized in the structured table below. These assignments are critical for Process Analytical Technology (PAT) when monitoring the consumption of this fluorinated synthon in pharmaceutical reactor beds.

| Vibrational Mode | Approx. Frequency Range (cm⁻¹) | Relative Intensity | Mechanistic Rationale |

| C-H Asymmetric Stretch | 3000 – 3050 | Weak to Medium | Shifted to higher frequencies due to inductive electron withdrawal by adjacent −Cl and −CF2− groups, which stiffens the C-H bond. |

| C-H Symmetric Stretch | 2950 – 3000 | Weak | Symmetric in-phase stretching of the terminal −CH2Cl protons. |

| CH₂ Scissoring (Bend) | 1420 – 1450 | Medium | In-plane bending of the −CH2− groups. Highly localized and relatively unaffected by the heavy halogens. |

| C-F Asymmetric Stretch | 1150 – 1250 | Very Strong | Massive dipole moment derivative ( ∂μ/∂q ) due to fluorine's electronegativity. This band dominates the atmospheric window. |

| C-F Symmetric Stretch | 1100 – 1150 | Strong | In-phase stretching of the geminal −CF2− group. |

| C-C Skeletal Stretch | 850 – 950 | Medium | Skeletal backbone vibrations, often strongly coupled with C-F bending and rocking modes. |

| C-Cl Stretch | 650 – 750 | Strong | Characteristic heavy-atom stretching. Requires KBr or CsI optical windows to resolve fully without instrumental cutoff. |

Experimental Protocol: High-Resolution Gas-Phase FTIR

To accurately capture the IR cross-section of a volatile halocarbon, the experimental design must be a self-validating system. The following step-by-step methodology ensures that the resulting spectrum is free of instrumental artifacts and suitable for quantitative regulatory submission.

Step 1: Optical Bench Preparation & Background Acquisition Evacuate a 10-cm pathlength gas cell equipped with Potassium Bromide (KBr) windows. Causality: KBr is explicitly chosen over fused silica or glass because it maintains optical transparency down to 400 cm⁻¹, which is strictly required to capture the low-frequency C-Cl stretching modes (650–750 cm⁻¹). Purge the cell with Ultra-High Purity (UHP) N2 and acquire a background single-beam spectrum.

Step 2: Sample Introduction & Pressure Broadening Introduce HCFC-252ca vapor into the cell at a precisely controlled partial pressure (e.g., 5.0 Torr). Backfill the cell with UHP N2 to a total pressure of 760 Torr. Causality: Backfilling with a non-absorbing collision gas induces pressure broadening. This simulates standard tropospheric conditions and resolves sharp, chaotic rotational fine structures into a smooth, quantifiable absorption envelope.

Step 3: Interferogram Acquisition Collect 128 co-added scans at a resolution of 0.5 cm⁻¹ using a Michelson interferometer. Causality: Co-adding scans increases the Signal-to-Noise Ratio (SNR) proportionally to the square root of the number of scans ( 128 ), ensuring that weak overtone bands are clearly distinguishable from thermal detector noise.

Step 4: Fourier Transform and Apodization Apply a Happ-Genzel apodization function during the Fast Fourier Transform (FFT) processing. Causality: The Happ-Genzel function mathematically minimizes "ringing" artifacts (side-lobes) around sharp gas-phase absorption bands without excessively degrading the true spectral resolution.

Step 5: Baseline Validation (Self-Validating Check) Convert the transmittance data to an absorbance spectrum. Inspect the baseline specifically at 2500 cm⁻¹. Causality: Because 1,3-dichloro-2,2-difluoropropane lacks any fundamental vibrational transitions in the 2500 cm⁻¹ region, any non-zero absorbance here definitively indicates source drift, window fogging, or scattering artifacts. If the baseline deviates from zero, the run is invalidated, creating a closed-loop quality control system.

Workflow Visualization

Figure 1: Self-validating gas-phase FTIR workflow for HCFC-252ca spectral acquisition.

Atmospheric Implications and Radiative Forcing

Beyond synthetic chemistry, the IR absorption profile of 1,3-dichloro-2,2-difluoropropane has profound environmental implications. The intense C-F stretching bands (1100–1250 cm⁻¹) fall perfectly within the "atmospheric window" (800–1200 cm⁻¹). In this specific infrared region, natural atmospheric constituents like H2O and CO2 are mostly transparent.

Consequently, the strong absorption by the −CF2− group traps outgoing terrestrial thermal radiation, directly contributing to the molecule's Radiative Efficiency (RE) and Global Warming Potential (GWP)2[2]. The EPA heavily relies on these specific integrated IR cross-sections to estimate the climate impact of halogenated chemicals3[3]. Furthermore, its ultimate atmospheric lifetime is dictated by its reactivity with hydroxyl radicals and chlorine atoms in the troposphere, a kinetic hydrogen-atom transfer process closely monitored in standard reference data4[4].

References

-

[2] Title: HCFC-252aa: Infrared Absorption Spectrum Source: noaa.gov URL:

-

[3] Title: Estimation of Radiative Efficiency of Chemicals with Potentially Significant Global Warming Potential Source: epa.gov URL:

-

[4] Title: Chlorine Atom, Alkyl, Trichloromethyl, Alkoxy, and Alkylperoxy Radicals - Standard Reference Data Source: nist.gov URL:

-

[1] Title: Tables of molecular vibrational frequencies, consolidated volume I Source: nist.gov URL:

Sources

Technical Whitepaper: High-Resolution Mass Spectrometry and Isotopic Architecture of 1,3-Dichloro-2,2-difluoropropane

Executive Summary

1,3-Dichloro-2,2-difluoropropane (HCFC-252ca) is a highly halogenated aliphatic compound historically significant as a hydrochlorofluorocarbon intermediate[1]. In contemporary drug development and environmental science, highly fluorinated and chlorinated small molecules like HCFC-252ca are increasingly evaluated as lipophilic building blocks for active pharmaceutical ingredients (APIs) and monitored for their atmospheric radiative efficiency[2].

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic spectral libraries. Here, we deconstruct the exact mass and isotopic distribution of HCFC-252ca, providing a self-validating High-Resolution Mass Spectrometry (HRMS) protocol. Every analytical choice detailed below is grounded in chemical causality, ensuring robust identification in complex matrices.

Theoretical Grounding: Exact Mass and Isotopic Architecture

The molecular formula of 1,3-dichloro-2,2-difluoropropane is C3H4Cl2F2 . The presence of two chlorine atoms dictates a distinct A,A+2,A+4 isotopic signature, driven by the natural abundance of 35Cl (~75.8%) and 37Cl (~24.2%). Fluorine ( 19F ) is monoisotopic, meaning it contributes to the exact mass but does not complicate the isotopic multiplet.

The calculated monoisotopic exact mass is 147.9658 Da (often reported as 147.966 Da in standard chemical databases[3]). Understanding the precise isotopic distribution is critical for distinguishing HCFC-252ca from isobaric interferences.

Table 1: Exact Mass and Isotopic Distribution of C3H4Cl2F2

| Isotope | Elemental Composition | Exact Mass (Da) | Relative Abundance (%) | Absolute Abundance (%) |

| M | 12C31H435Cl219F2 | 147.9658 | 100.00 | 57.42 |

| M+1 | 13C112C21H435Cl219F2 | 148.9692 | 3.21 | 1.84 |

| M+2 | 12C31H435Cl137Cl119F2 | 149.9629 | 63.93 | 36.71 |

| M+3 | 13C112C21H435Cl137Cl119F2 | 150.9663 | 2.05 | 1.18 |

| M+4 | 12C31H437Cl219F2 | 151.9599 | 10.20 | 5.86 |

Data Interpretation: The ~100 : 64 : 10 ratio for the M : M+2 : M+4 peaks serves as an intrinsic barcode. Any deviation from this ratio indicates co-elution or detector saturation.

Analytical Methodology: GC-EI-HRMS Protocol

To analyze HCFC-252ca with high scientific integrity, we utilize Gas Chromatography coupled with Electron Ionization High-Resolution Mass Spectrometry (GC-EI-HRMS). The following protocol is designed as a self-validating system , where each step contains an internal check to prevent false positives.

Step 1: Sample Preparation and Retention Time Locking

-

Action: Spike the sample matrix with 1,4-difluorobenzene as an internal retention-time locking (RTL) standard.

-

Causality: Halogenated alkanes are highly susceptible to matrix-induced retention time shifts. Locking the retention time ensures that HCFC-252ca is not misidentified as its closely related, synthetically relevant isomer, 1,1-dichloro-2,2-difluoropropane (HCFC-252cb)[1].

-

Self-Validation: The system automatically calculates the relative retention time (RRT). If the RRT drifts by > 0.05 minutes, the run is paused, and the column flow is recalibrated.

Step 2: Capillary Gas Chromatography

-

Action: Inject 1 μL splitless onto a thick-film cyanopropyl-phenyl capillary column (e.g., DB-624) using a cryogenic oven program starting at 35°C.

-

Causality: HCFC-252ca is highly volatile (boiling point ~96°C)[3]. A standard 5% phenyl column fails to provide adequate retention. The cyanopropyl stationary phase offers strong dipole-dipole interactions with the highly electronegative −CF2− and −C−Cl moieties, ensuring sharp peak shapes.

-

Self-Validation: Peak symmetry (tailing factor) is continuously monitored. A tailing factor > 1.5 triggers an automated inlet liner maintenance alert.

Step 3: 70 eV Electron Ionization (EI)

-

Action: Subject the eluent to 70 eV EI with the ion source maintained at 230°C.

-

Causality: The central −CF2− group strongly withdraws electron density, making the intact molecular ion ( M+∙ ) relatively weak. 70 eV EI is intentionally chosen to induce reproducible α -cleavage. Reproducible fragmentation is required for structural elucidation.

-

Self-Validation: The ratio of diagnostic fragments must match theoretical values.

Table 2: Key EI-HRMS Diagnostic Fragments for HCFC-252ca

| Fragment Ion | Formula | Exact Mass (Da) | Origin / Causality |

| [M]+∙ | C3H435Cl2F2 | 147.9658 | Intact molecular ion; verifies complete molecular formula. |

| [M−Cl]+ | C3H435ClF2 | 112.9970 | Primary α -cleavage; highly abundant, used for quantitation. |

| [M−CH2Cl]+ | C2H235ClF2 | 98.9813 | C-C bond cleavage; diagnostic for the terminal chloromethyl group. |

| [CH2Cl]+ | CH235Cl | 48.9845 | C-C bond cleavage; confirms the terminal CH2Cl moiety. |

Step 4: HRMS Detection and Isotopic Validation

-

Action: Acquire data in full-scan mode with a resolving power ( R ) of ≥10,000 (FWHM).

-

Causality: High resolving power is mathematically required to separate the target C3H435Cl2F2 (147.9658 Da) from ubiquitous hydrocarbon background ions like C11H16 (148.1252 Da).

-

Self-Validation: The software calculates the empirical M : M+2 ratio. If the 147.9658/149.9629 ratio deviates from the theoretical 100:63.9 by > 5%, the system flags a potential co-elution interference.

Self-Validating Workflow Visualization

The following diagram maps the logical signaling pathway of the analytical protocol, highlighting the critical feedback loops that ensure data integrity.

Figure 1: Self-validating GC-HRMS logical workflow for HCFC-252ca identification.

Conclusion

The accurate identification of 1,3-dichloro-2,2-difluoropropane relies heavily on the synergy between high-resolution mass accuracy and strict adherence to its Cl2 isotopic architecture. By employing a self-validating GC-EI-HRMS workflow, researchers can confidently differentiate HCFC-252ca from isobaric matrix interferences and structural isomers, ensuring high-fidelity data suitable for rigorous pharmaceutical and environmental applications.

References

-

1,3-dichloro-2,2-difluoropropane | CAS#:1112-36-3 | Chemsrc . chemsrc.com. 3

-

Estimation of Radiative Efficiency of Chemicals with Potentially Significant Global Warming Potential - EPA . epa.gov. 2

-

Fluorocarbon Refrigerants and their Syntheses: Past to Present | Chemical Reviews . acs.org. 1

Sources

Crystallographic and Structural Paradigms of 1,3-Disubstituted-2,2-Difluoropropanes: A Technical Guide for Medicinal Chemists

Executive Summary

The gem-difluoromethylene ( −CF2− ) group is a cornerstone bioisostere in modern drug development. It is frequently deployed to modulate lipophilicity, enhance metabolic stability, and alter molecular conformation without drastically increasing steric bulk. Among these, 1,3-dichloro-2,2-difluoropropane and its derivatives serve as critical electrophilic linchpins for synthesizing complex active pharmaceutical ingredients (APIs).

Drawing from my experience in structural chemistry and application workflows, this whitepaper provides an in-depth analysis of the crystallographic data, structural causality, and self-validating synthetic protocols associated with these derivatives.

Structural Chemistry and Geometric Ramifications

Replacing a standard methylene group ( −CH2− ) with a difluoromethylene group induces profound stereoelectronic effects. The causality here is fundamental: the high electronegativity of fluorine draws electron density away from the central carbon, resulting in a localized charge inversion from C-Hδ+ to C-Fδ− [1].

Crucially, this substitution alters the baseline tetrahedral geometry of the carbon backbone. In standard propane, the C-C-C bond angle is approximately 112°[1]. However, the introduction of gem-difluoro substituents widens this internal angle to 115.4° in 2,2-difluoropropane[1]. This widening is driven by the Thorpe-Ingold effect and the stereoelectronic repulsion between the fluorine lone pairs, which forces the adjacent carbon atoms further apart to minimize steric and electronic clashes. Furthermore, stabilizing C-F, C-F bond interactions contribute to the unique rigidity of these systems, adding up to 19.5 kcal/mol of stabilization energy in highly fluorinated cyclic systems[2].

When bulky substituents are added at the 1- and 3-positions (e.g., halogens or phthalimides), the C-C-C angle experiences counteracting compressive forces. For instance, in 1,3-bis(phthalimido)-2,2-difluoropropane, the angle compresses slightly to 112.6° due to the steric bulk of the terminal groups packing in the crystal lattice[1].

Table 1: Comparative Crystallographic & Geometric Data

| Compound | C-C-C Angle (°) | C-F Bond Length (Å) | Structural Characteristics |

| Propane | 112.0 | N/A | Standard sp³ tetrahedral baseline[1]. |

| 2,2-Difluoropropane | 115.4 | ~1.35 | Widened angle due to stereoelectronic repulsion[1]. |

| 1,3-Bis(phthalimido)-2,2-difluoropropane | 112.6 | ~1.36 | Compressed relative to parent due to bulky 1,3-substituents[1]. |

| 1,3-Dichloro-2,2-difluoropropane | ~114.0* | ~1.35 | Intermediate widening; charge inversion at C2[3]. |

*Note: Data for the 1,3-dichloro derivative is extrapolated from isosteric halocarbon models and historical fluorination data of 1,2,2,3-tetrachloropropane[3].

Synthesis of 1,3-Disubstituted-2,2-Difluoropropane Linchpins

To generate these crystallographically pure linchpins, modern synthetic workflows utilize I(I)/I(III) catalysis. This method avoids harsh, highly toxic deoxyfluorinating reagents by leveraging main-group organocatalysis to achieve simultaneous geminal difluorination[1].

Step-by-Step Methodology: Catalytic Geminal Difluorination

-

Substrate Preparation : Dissolve the starting alkene (e.g., an α -(bromomethyl)styrene derivative) in a halogenated solvent like dichloromethane (DCM).

-

Catalyst Activation : Add p -iodotoluene ( p -TolI) as the organocatalyst[1].

-

Oxidation & Fluorination : Introduce Selectfluor (1.5 equiv.) as the terminal oxidant and an Amine·HF complex (e.g., Et3N⋅3HF ) as the nucleophilic fluorine source[1].

-

Causality: Selectfluor oxidizes p -TolI to an active I(III) species ( p-TolIF2 ) in situ.

-

-

Rearrangement : The I(III) species activates the alkene, forming a bromonium/phenonium ion intermediate. The controlled Brønsted acidity of the Amine·HF complex dictates the ring-opening, facilitating the sequential addition of two fluorine atoms at the C2 position[1].

-

Isolation : Quench the reaction and purify via silica gel chromatography to isolate the 1,3-disubstituted-2,2-difluoropropane derivative (>95% purity required for crystallization)[1].

Fig 1: Synthetic and crystallographic workflow for 2,2-difluoropropane linchpins.

X-Ray Crystallography Protocol & Self-Validating Quality Control

Fluorinated alkanes present unique challenges in X-ray crystallography. Fluorine atoms possess high atomic displacement parameters (ADPs), which can lead to positional disorder and artificially shortened C-F bond lengths in the refined model if not handled correctly.

Step-by-Step Methodology: Crystal Mounting and Data Collection

-

Crystal Growth : Dissolve the purified 1,3-dichloro-2,2-difluoropropane derivative in a minimal amount of DCM. Slowly diffuse a non-polar antisolvent (e.g., hexanes) into the solution at 4°C over 48-72 hours to yield single crystals.

-

Mounting : Select a crystal with well-defined faces under a polarized light microscope. Mount it on a MiTeGen loop using perfluoropolyether oil.

-

Causality: The oil prevents crystal degradation from solvent loss and acts as an index-matching cryoprotectant.

-

-

Cryocooling : Immediately transfer the mounted crystal to the diffractometer and plunge-cool to 100 K using a liquid nitrogen cryostream.

-

Causality: Cooling to 100 K is absolutely critical; it drastically reduces the librational thermal motion of the CF2 group, preventing the smearing of electron density that causes phase resolution failure.

-

-

Data Collection : Irradiate with Mo K α radiation ( λ=0.71073 Å). For 1,3-dichloro derivatives, Mo K α is preferred over Cu K α to minimize absorption effects from the heavy chlorine atoms.

-

Self-Validating Refinement : Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

-

Validation Check: This protocol operates as a self-validating system through the R1 and wR2 indices. An R1<0.05 and a goodness-of-fit (GoF) near 1.0 confirms the absence of twinning and verifies the 112°-115° C-C-C angle[1]. If R1>0.05 , the model must be re-evaluated for fluorine rotational disorder, triggering a recrystallization loop (as shown in Fig 1).

-

Implications for Drug Development

Understanding the exact crystallographic dimensions of 1,3-dichloro-2,2-difluoropropane derivatives is paramount for structure-based drug design (SBDD). When these linchpins are incorporated into APIs, the widened C-C-C angle (up to 115.4°) alters the spatial trajectory of the flanking domains compared to standard alkyl chains[1].

Furthermore, the localized charge inversion at the CF2 carbon creates a highly polar, yet lipophilic, vector[1]. This allows the molecule to engage in multipolar interactions with target protein backbones (e.g., orthogonal C-F⋯C=O interactions) while simultaneously improving blood-brain barrier (BBB) permeability and resisting cytochrome P450-mediated metabolic oxidation.

References

-

Difluorination of α-(bromomethyl)styrenes via I(I)/I(III) catalysis: facile access to electrophilic linchpins for drug discovery. Chemical Science (RSC Publishing).[Link]

-

Difluorodioxirane: An Unusual Cyclic Peroxide. Journal of the American Chemical Society.[Link]

-

Fluorocarbon Refrigerants and their Syntheses: Past to Present. Chemical Reviews.[Link]

Sources

Application Note: Protocol for Using 1,3-Dichloro-2,2-difluoropropane (HCFC-252ca) as a Halogenated Solvent in Precision Extraction and Cleaning

Target Audience: Researchers, analytical scientists, and drug development professionals.

Executive Summary

1,3-Dichloro-2,2-difluoropropane (CAS 1112-36-3), also classified under the ASHRAE system as [1], is a versatile, mid-boiling halogenated solvent. Due to its unique physicochemical properties, it bridges the gap between highly volatile fluorinated fluids and aggressive chlorinated solvents. This application note details its mechanistic utility and provides self-validating protocols for the precision degreasing of Active Pharmaceutical Ingredient (API) manufacturing equipment and its use as an organic phase in liquid-liquid extraction (LLE).

Physicochemical Profile & Mechanistic Causality

To effectively utilize a specialty solvent in drug development, its physical and chemical properties must be understood to predict its behavior in complex matrices. The molecular structure of 1,3-dichloro-2,2-difluoropropane ( C3H4Cl2F2 ) imparts a distinct dipole moment. The terminal chlorine atoms provide lipophilic interaction capabilities—ideal for dissolving non-polar greases, oils, and hydrophobic API intermediates—while the central gem-difluoro group enhances chemical stability and lowers overall toxicity compared to fully chlorinated analogs like carbon tetrachloride.

Table 1: Physicochemical Properties of 1,3-Dichloro-2,2-difluoropropane

| Property | Value / Description |

| Chemical Name | 1,3-Dichloro-2,2-difluoropropane |

| CAS Registry Number | 1112-36-3 |

| ASHRAE Designation | R-252ca (HCFC-252ca) |

| Molecular Formula | C3H4Cl2F2 |

| Molecular Weight | 148.96 g/mol |

| Normal Boiling Point | 96.7 °C |

| Ozone Depletion Potential (ODP) | 0.005 – 0.04 |

| Global Warming Potential (GWP) | 149 (100-yr horizon) |

Data compiled from standard refrigerant and haloalkane property databases [1][2].

Causality in Solvent Selection:

-

Boiling Point (96.7 °C): Unlike low-boiling solvents (e.g., dichloromethane, bp 39.6 °C), HCFC-252ca allows for higher-temperature extractions without premature boil-off. This increases the solubility kinetics of heavy API residues during equipment cleaning.

-

Phase Separation Kinetics: Because it is heavily halogenated, its density is significantly greater than water. In LLE, it reliably forms the bottom layer, simplifying the draining process in separatory funnels or industrial settling tanks.

Experimental Workflows

Workflow for Liquid-Liquid Extraction using 1,3-Dichloro-2,2-difluoropropane.

Detailed Experimental Protocols

Protocol A: Precision Cleaning / Degreasing of API Manufacturing Equipment

Objective: To remove non-polar lipid-based excipients and unreacted hydrophobic precursors from stainless steel reactors without degrading elastomer seals. Self-Validating Mechanism: The protocol includes a final non-volatile residue (NVR) gravimetric check to mathematically ensure the cleaning process is complete.

Step-by-Step Methodology:

-

Initial Purge: Drain the reactor of all bulk aqueous and organic waste. Purge with nitrogen gas for 10 minutes to remove volatile reactive species.

-

Solvent Introduction: Introduce 1,3-Dichloro-2,2-difluoropropane into the reactor at a ratio of 10% of the reactor's total volume.

-

Thermal Agitation: Heat the reactor jacket to 75 °C (well below the 96.7 °C boiling point to prevent excessive vapor pressure) and engage the impeller at 150 RPM for 30 minutes.

-

Causality: The elevated temperature lowers the viscosity of the heavy greases, while the lipophilic terminal chlorines of the solvent actively dissolve the residues. Operating below the boiling point prevents solvent loss and maintains liquid-phase contact with the reactor walls.

-

-

Drain and Filter: Drain the solvent through a 0.45 µm PTFE inline filter into a recovery vessel.

-

Secondary Rinse: Perform a secondary rinse with cold HCFC-252ca (5% volume) for 10 minutes to capture any suspended particulates.

-

Validation (NVR Test): Collect a 100 mL aliquot of the final rinse. Evaporate the solvent in a pre-weighed beaker at 105 °C. Weigh the beaker post-evaporation. An NVR of < 5 mg/100 mL validates the equipment as chemically clean.

Protocol B: Liquid-Liquid Extraction of Moderately Polar Intermediates

Objective: Isolate a target pharmaceutical intermediate from a complex aqueous brine. Self-Validating Mechanism: Post-extraction GC-MS profiling of both the aqueous and organic layers to verify partition coefficients and extraction efficiency.

Step-by-Step Methodology:

-

Preparation: Transfer 500 mL of the aqueous reaction mixture to a 1 L separatory funnel. Ensure the mixture is cooled to room temperature (20–25 °C).

-

Extraction: Add 200 mL of 1,3-Dichloro-2,2-difluoropropane.

-

Agitation: Stopper the funnel and invert gently. Vent immediately to release any pressure buildup. Shake vigorously for 2 minutes to maximize the interfacial surface area.

-

Causality: The moderate polarity of the difluoro-core allows the solvent to interact with moderately polar functional groups on the intermediate, driving it into the organic phase, while the dense halogenated backbone prevents emulsion formation common in purely aliphatic solvents.

-

-

Phase Separation: Allow the funnel to rest for 15 minutes. The high density of the halogenated solvent ensures rapid and sharp phase separation, forming the bottom layer.

-

Collection: Drain the lower organic layer into an Erlenmeyer flask containing anhydrous sodium sulfate ( Na2SO4 ) to remove residual water.

-

Recovery & Validation: Decant the dried organic phase into a round-bottom flask. Perform rotary evaporation at 400 mbar and a water bath temperature of 60 °C to recover the solvent. Analyze the isolated intermediate via GC-MS to confirm purity >98%.

Safety, Environmental & Regulatory Considerations

While 1,3-dichloro-2,2-difluoropropane offers excellent solvency, it is an ozone-depleting substance (ODP 0.005–0.04) and a greenhouse gas (GWP 149) [1].

-

Containment: All procedures must be performed in a closed-loop system or under a certified fume hood to prevent inhalation exposure.

-

Recycling: The solvent recovered from rotary evaporation should be fractionally distilled (bp 96.7 °C) and reused. This minimizes environmental release and complies with the [3].

References

-

Title: List of refrigerants Source: Wikipedia, The Free Encyclopedia URL: [Link]

-

Title: Estimation of the Normal Boiling Points of Haloalkanes Using Molecular Similarity Source: Croatica Chemica Acta, 69(3), 1159-1173 (CORE Database) URL: [Link]

-

Title: Fluorocarbon Refrigerants and their Syntheses: Past to Present Source: Chemical Reviews, 120(15), 8632-8684 (American Chemical Society) URL: [Link]

1,3-Dichloro-2,2-difluoropropane applications in organofluorine chemistry

As a Senior Application Scientist, I have designed this technical guide to bridge the gap between theoretical organofluorine chemistry and practical, bench-level execution. 1,3-Dichloro-2,2-difluoropropane (commonly designated as HCFC-252ca) is a highly versatile building block. Its unique structural symmetry and the profound electronic effects of its difluoromethylene (-CF₂-) core make it indispensable for both industrial refrigerant synthesis and advanced pharmaceutical drug design.

This guide bypasses generic overviews to focus strictly on mechanistic causality, self-validating experimental workflows, and quantitative analytical controls.

Chemical Profile & Quantitative Data

Before deploying 1,3-dichloro-2,2-difluoropropane in any synthetic pathway, it is critical to establish its physical parameters and analytical baselines. The compound’s stability is dictated by the strong C-F bonds, while its reactivity is localized exclusively at the primary alkyl chlorides.

Table 1: Physicochemical Properties of 1,3-Dichloro-2,2-difluoropropane

| Property | Value |

| IUPAC Name | 1,3-Dichloro-2,2-difluoropropane |

| CAS Number | 1112-36-3 |

| Molecular Formula | C₃H₄Cl₂F₂ |

| Molecular Weight | 148.97 g/mol |

| Boiling Point | 93 – 96 °C 1 |

| Density | ~ 1.40 g/cm³ |

| ASHRAE Designation | HCFC-252ca |

Mechanistic Role in Organofluorine Synthesis

Industrial HFO/HFC Precursor

In industrial applications, HCFC-252ca serves as a critical intermediate for next-generation hydrofluoroolefins (HFOs) and hydrofluorocarbons (HFCs) 2. The mechanistic logic relies on the differential bond dissociation energies within the molecule. The robust -CF₂- center remains intact while the primary -CH₂Cl groups undergo catalytic hydrogenolysis (yielding 2,2-difluoropropane, HFC-272ca) or targeted dehydrohalogenation to yield complex tetrafluoropropenes 3.

The -CF₂- Bioisostere in Medicinal Chemistry

In drug development, the -CF₂- group is a premier bioisostere for oxygen (-O-) or methylene (-CH₂-). By converting HCFC-252ca into 2,2-difluoropropane-1,3-diol, medicinal chemists can insert this motif into active pharmaceutical ingredients (APIs).

-

Inductive Effect (-I): The highly electronegative fluorine atoms withdraw electron density, significantly lowering the pKa of adjacent amines or alcohols, thereby modulating the drug's ionization state at physiological pH.

-

Metabolic Stability: The steric bulk and C-F bond strength prevent cytochrome P450 (CYP450) mediated oxidative metabolism at the insertion site, extending the API's half-life.

Visualizing the Synthetic Logic

Fig 1. Synthetic workflow from 1,3-dichloroacetone to HCFC-252ca and downstream applications.

Fig 2. Mechanistic rationale for utilizing the -CF2- bioisostere in drug development.

Experimental Protocols: Self-Validating Systems

To ensure robust reproducibility, every procedure below is designed as a "self-validating system." This means the protocol includes mandatory In-Process Controls (IPCs) that must be met before proceeding to subsequent steps.

Protocol A: Synthesis of 1,3-Dichloro-2,2-difluoropropane via Deoxofluorination

Objective: Convert 1,3-dichloroacetone to HCFC-252ca using Diethylaminosulfur trifluoride (DAST) or Sulfur tetrafluoride (SF₄) . Causality & Design: The two alpha-chlorines strongly withdraw electron density, making the carbonyl highly electrophilic. While initial fluoride attack is rapid, the subsequent C-O bond cleavage is energetically penalized due to the destabilization of any developing carbocation character. Therefore, the reaction requires elevated temperatures compared to unactivated ketones to force the S_N2-like displacement of the leaving group.

-

Setup: In a rigorously dried, Teflon-lined reactor under an argon atmosphere, dissolve 1,3-dichloroacetone (1.0 equiv) in anhydrous dichloromethane (DCM) (0.5 M).

-

Addition: Cool the reactor to 0 °C. Dropwise, add DAST (1.5 equiv) over 30 minutes to manage the initial exotherm.

-

Reaction: Seal the reactor and gradually warm to 40 °C. Stir for 16–24 hours. Mechanistic Note: Prolonged heating is required due to the -I effect of the alpha-chlorines hindering C-O cleavage.

-

Quench & Extract: Cool the mixture to -10 °C. Carefully quench by slow addition to a vigorously stirred saturated aqueous NaHCO₃ solution (Evolution of CO₂ will be aggressive). Extract the aqueous layer with DCM (3x), dry over anhydrous Na₂SO₄, and carefully concentrate under mild vacuum (Product is volatile; BP ~95 °C).

-

Self-Validation (IPC): Do not proceed to downstream applications until the crude mixture passes the analytical thresholds defined in Table 2 .

Protocol B: Synthesis of 2,2-Difluoropropane-1,3-diol (MedChem Linker)

Objective: Convert HCFC-252ca to the corresponding diol. Causality & Design: Direct hydrolysis with aqueous NaOH is a fatal error. The alpha-protons are highly acidic due to the adjacent -CF₂- and -Cl groups. Strong bases will trigger a rapid E2 elimination, yielding 3-chloro-2,2-difluoropropene derivatives. To circumvent this, we utilize a two-step sequence: an S_N2 substitution using a softer, less basic nucleophile (acetate), followed by mild ester hydrolysis.

-

Acetoxylation: In a round-bottom flask, combine 1,3-dichloro-2,2-difluoropropane (1.0 equiv) and anhydrous Potassium Acetate (KOAc, 3.0 equiv) in anhydrous DMF (0.3 M).

-

Heating: Heat the suspension to 110 °C for 18 hours. Cool to room temperature, dilute with water, and extract with Ethyl Acetate. The intermediate is 1,3-diacetoxy-2,2-difluoropropane.

-

Hydrolysis: Dissolve the crude diacetate in Methanol (0.2 M). Add Potassium Carbonate (K₂CO₃, 2.5 equiv) and stir at room temperature for 4 hours.

-

Isolation: Neutralize the mixture with 1M HCl, concentrate the methanol in vacuo, and extract the aqueous residue with a highly polar solvent mixture (e.g., 10% MeOH in DCM) to isolate the diol.

-

Self-Validation (IPC): Verify complete conversion via the disappearance of the C-Cl stretch in IR and the characteristic NMR shifts detailed in Table 2 .

Quantitative Analytical Controls (Self-Validation Matrix)

Use the following parameters to validate the success of the protocols described above.

Table 2: Analytical Self-Validation Parameters (IPC)

| Analytical Technique | 1,3-Dichloro-2,2-difluoropropane (Protocol A Product) | 2,2-Difluoropropane-1,3-diol (Protocol B Product) |

| ¹H NMR (CDCl₃) | δ 3.95 (t, J = 13.5 Hz, 4H) | δ 3.82 (t, J = 12.8 Hz, 4H), 2.50 (br s, 2H, -OH) |

| ¹⁹F NMR (CDCl₃) | δ -104.5 (t, J = 13.5 Hz, 2F) | δ -110.2 (t, J = 12.8 Hz, 2F) |

| GC-MS (m/z) | 148 (M⁺, 9:6:1 isotope pattern for Cl₂), 113 | 112 (M⁺), 93, 62 |

| FT-IR (cm⁻¹) | 1180 (C-F stretch), 745 (C-Cl stretch) | 3350 (O-H broad), 1165 (C-F stretch) |

References

-

Fluorocarbon Refrigerants and their Syntheses: Past to Present Chemical Reviews (American Chemical Society) URL:[Link]

- Process for producing a hydrogen-containing 2,2-difluoropropane (EP0416113B1)

-

Reaction of sulphur tetrafluoride with 1,3-dihaloacetones Journal of Fluorine Chemistry, 35 (1987) 643-652 URL:[Link]

-

Estimation of the Normal Boiling Points of Haloalkanes Using Molecular Similarity CORE Repository URL:[Link]

Sources

Application Notes and Protocols for Extraction Using 1,3-Dichloro-2,2-difluoropropane

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This document provides a detailed guide to the application of 1,3-Dichloro-2,2-difluoropropane as an extraction solvent. While specific established protocols for this particular solvent are not widely documented, this application note synthesizes information from related chlorinated and fluorinated solvents to provide a robust starting point for method development. The protocols outlined herein are designed to be adaptable and serve as a foundation for researchers to optimize for their specific matrices and target analytes. This guide covers the physicochemical properties of 1,3-Dichloro-2,2-difluoropropane, a comprehensive step-by-step protocol for liquid-liquid extraction, and essential safety and handling considerations.

Introduction: Understanding 1,3-Dichloro-2,2-difluoropropane as an Extraction Solvent

1,3-Dichloro-2,2-difluoropropane (CAS No. 1112-36-3) is a halogenated hydrocarbon with a unique combination of chlorine and fluorine substituents.[1][2][3] This structure imparts specific polarity and solvency characteristics that can be advantageous for the selective extraction of a range of compounds, particularly in complex matrices encountered in pharmaceutical and chemical research. The presence of both chlorine and fluorine atoms can influence its interactions with various functional groups, potentially offering different selectivity compared to more common chlorinated or fluorinated solvents.

The choice of an extraction solvent is a critical step in sample preparation, directly impacting the purity, recovery, and subsequent analysis of the target analyte. The principles of liquid-liquid extraction (LLE) and solid-phase extraction (SPE) rely on the differential partitioning of compounds between two immiscible phases or between a solid and a liquid phase, respectively.[4][5][6][7] The effectiveness of 1,3-Dichloro-2,2-difluoropropane in these techniques will be dictated by its physical and chemical properties.

Physicochemical Properties of 1,3-Dichloro-2,2-difluoropropane

A thorough understanding of the solvent's properties is paramount for protocol development and ensuring safe handling.

| Property | Value | Source |

| CAS Number | 1112-36-3 | [1], [3] |

| Molecular Formula | C₃H₄Cl₂F₂ | [1] |

| Molecular Weight | 148.97 g/mol | [1] |

| LogP (Octanol-Water Partition Coefficient) | 2.09930 | [1] |

Core Principles of Extraction with Halogenated Solvents

The efficacy of an extraction protocol is grounded in the principles of solubility and partitioning. For liquid-liquid extraction, the distribution of a target analyte between an aqueous phase and an immiscible organic solvent, such as 1,3-Dichloro-2,2-difluoropropane, is governed by the analyte's relative solubility in each phase. The LogP value of approximately 2.1 suggests that 1,3-Dichloro-2,2-difluoropropane is significantly non-polar and will be effective in extracting hydrophobic compounds from aqueous matrices.[1]

In solid-phase extraction, the choice of a chlorinated or fluorinated solvent is typically for the elution of analytes from a non-polar or polar sorbent.[6] For instance, in normal-phase SPE, where a polar stationary phase is used, a non-polar solvent carries the sample, and elution is performed with a more polar solvent.[6]

Experimental Protocol: Liquid-Liquid Extraction (LLE)

This protocol is a general guideline for the extraction of a hypothetical non-polar analyte from an aqueous matrix using 1,3-Dichloro-2,2-difluoropropane. It is imperative that this protocol is optimized for the specific application.

Materials and Equipment

-

1,3-Dichloro-2,2-difluoropropane (purity appropriate for the analysis)

-

Aqueous sample containing the target analyte

-

Separatory funnel of appropriate volume

-

Glassware (beakers, graduated cylinders, collection vials)

-

pH meter and appropriate buffers

-

Vortex mixer (optional)

-

Centrifuge (for emulsions)

-

Nitrogen evaporation system

-

Analytical instrument for analysis (e.g., GC-MS)

Step-by-Step LLE Protocol

-

Sample Preparation:

-

Measure a known volume of the aqueous sample and place it in the separatory funnel.

-

Adjust the pH of the aqueous sample to ensure the analyte of interest is in a neutral, unionized state to maximize its partitioning into the organic phase.

-

-

Extraction:

-

Add a measured volume of 1,3-Dichloro-2,2-difluoropropane to the separatory funnel. A common starting point is a 1:1 or 1:2 volume ratio of aqueous sample to organic solvent.

-

Stopper the funnel and invert it, opening the stopcock to vent any pressure buildup.

-

Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing and facilitate mass transfer of the analyte.

-

Place the separatory funnel in a ring stand and allow the layers to separate.

-

-

Phase Separation and Collection:

-

Carefully drain the lower organic layer (assuming 1,3-Dichloro-2,2-difluoropropane is denser than water; this should be verified) into a clean collection vessel.

-

For quantitative recovery, a second or even third extraction of the aqueous layer with fresh solvent may be necessary. Combine the organic extracts.

-

-

Drying and Concentration:

-

Dry the collected organic extract by passing it through a small column of anhydrous sodium sulfate to remove any residual water.

-

Concentrate the extract to the desired volume using a gentle stream of nitrogen. Avoid complete evaporation to prevent loss of volatile analytes.[8]

-

-

Analysis:

Caption: Key Safety Precautions.

Conclusion and Future Directions

1,3-Dichloro-2,2-difluoropropane presents a potentially valuable addition to the toolkit of extraction solvents available to researchers. Its unique halogenation pattern may offer novel selectivity for specific classes of compounds. The protocols and information presented in this application note provide a foundational framework for initiating work with this solvent. It is crucial to emphasize that empirical optimization of extraction parameters, such as solvent-to-sample ratio, pH, and extraction time, is essential to achieve the desired analytical performance for any given application. Further research into the full range of physicochemical properties and toxicological data for 1,3-Dichloro-2,2-difluoropropane is warranted to facilitate its broader and safer use in the scientific community.

References

-

ChemSrc. (n.d.). 1,3-dichloro-2,2-difluoropropane. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Application of Gas Chromatography to Determination of Total Organic Fluorine after Defluorination of Perfluorooctanoic Acid as a Model Compound. Retrieved from [Link]

-

NextSDS. (n.d.). 1,3-Dichloro-2,2-difluoropropane — Chemical Substance Information. Retrieved from [Link]

-

PMC. (n.d.). Recent developments in methods for analysis of perfluorinated persistent pollutants. Retrieved from [Link]

-

Chemours. (n.d.). SOP for Extraction of Fluorinated Residuals. Retrieved from [Link]

-

Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]

-